molecular formula C30H21ClN4O2 B292844 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile

4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile

Cat. No. B292844
M. Wt: 505 g/mol
InChI Key: OXLGFQRBLGGDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, GW501516, and is classified as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile involves activation of the PPARδ receptor, which plays a key role in regulating lipid metabolism and energy expenditure. Activation of this receptor leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved metabolic function and endurance.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile can enhance endurance and improve metabolic function in animal models. This compound has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved metabolic function and endurance.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile in lab experiments include its potential therapeutic applications in the treatment of metabolic disorders, as well as its ability to enhance endurance and improve metabolic function in animal models. However, limitations include the potential for off-target effects and the need for further research to fully understand its safety and efficacy.

Future Directions

For research on 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile include further investigation of its potential therapeutic applications in the treatment of metabolic disorders, as well as its effects on other physiological systems. Additionally, research is needed to fully understand the safety and efficacy of this compound, and to develop more specific and potent agonists of the PPARδ receptor.

Synthesis Methods

The synthesis of 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile involves multiple steps, including the condensation of pyrazole and phenylhydrazine, followed by the reaction with 2-(2-oxopropoxy)-6-phenylnicotinic acid. The final product is obtained through crystallization and purification.

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research, particularly in the field of exercise physiology. It has been shown to enhance endurance and improve metabolic function in animal models, and may have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.

properties

Molecular Formula

C30H21ClN4O2

Molecular Weight

505 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C30H21ClN4O2/c1-20(36)19-37-30-26(17-32)25(16-28(33-30)21-8-4-2-5-9-21)27-18-35(24-10-6-3-7-11-24)34-29(27)22-12-14-23(31)15-13-22/h2-16,18H,19H2,1H3

InChI Key

OXLGFQRBLGGDDI-UHFFFAOYSA-N

SMILES

CC(=O)COC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C#N

Canonical SMILES

CC(=O)COC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C#N

Origin of Product

United States

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